What are the fundamental properties of bismuth subcarbonate
What are the fundamental properties of bismuth subcarbonate
An In-depth Technical Guide on the Fundamental Properties of Bismuth Subcarbonate
Introduction
Bismuth subcarbonate, with the chemical formula (BiO)₂CO₃, is an inorganic compound of significant interest in the pharmaceutical and materials science sectors.[1][2] It is a chemical compound of bismuth that contains both oxide and carbonate anions, with bismuth in the +3 oxidation state.[1][3] Occurring naturally as the mineral bismutite, this compound has a history of use in medicine as an antacid and antidiarrheal agent.[1][2][4] In modern medicine, it is utilized for its gastroprotective and antimicrobial properties, notably against Helicobacter pylori.[2][5][6] Beyond its medical applications, bismuth subcarbonate serves as a precursor for other bismuth compounds, a component in ceramic glazes, and a filler in radiopaque medical devices.[1][7]
This guide provides a comprehensive overview of the core properties of bismuth subcarbonate, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical and physical characteristics, crystal structure, synthesis and characterization methodologies, and its mechanism of action.
Chemical and Physical Properties
Bismuth subcarbonate is a fine, white to pale yellow-white, odorless, and tasteless powder.[1][8] It is stable in air but is light-sensitive and may slowly darken upon exposure to light.[1][8][9] The compound is practically insoluble in water and ethanol (B145695) but dissolves with effervescence in mineral acids like nitric and hydrochloric acid.[7][8][10]
Table 1: Summary of Quantitative Physicochemical Data for Bismuth Subcarbonate
| Property | Value | References |
| Chemical Formula | (BiO)₂CO₃ or CBi₂O₅ | [1][4][] |
| Molar Mass | 509.97 g/mol | [1][4][][12][13] |
| Density | 6.86 g/cm³ at 25 °C | [1][3][7][][13] |
| Appearance | Fine white to pale yellow-white powder | [1][3][13] |
| Solubility in Water | Insoluble | [1][3][4][7][13] |
| Solubility in Other Solvents | Insoluble in alcohol; Soluble in mineral acids and concentrated acetic acid.[4][7][8][][14] | |
| Decomposition Point | Decomposes upon heating.[1] Starts around 300-350 °C.[14][15][16][17][18] | |
| CAS Number | 5892-10-4 | [1][3][4][13] |
Crystal Structure
Bismuth subcarbonate possesses a layered structure with a tetragonal unit cell.[1] The structure consists of positively charged bismuth-oxygen (B8504807) layers, specifically (BiO)₂²⁺, alternating with layers of carbonate anions (CO₃²⁻).[1][3] This structural arrangement is related to the mineral kettnerite.[1][3] The precise ordering and orientation of the carbonate ions within the structure can be influenced by synthesis conditions.
Experimental Protocols
Synthesis Methodologies
Bismuth subcarbonate can be synthesized through various methods, with co-precipitation and hydrothermal techniques being common. The chosen method can influence the material's morphology, such as forming nanoplates or nanospheres.[1]
Protocol 4.1.1: Co-precipitation Synthesis
This method involves the reaction of a soluble bismuth salt with a carbonate solution to precipitate bismuth subcarbonate.
-
Preparation of Bismuth Solution: Dissolve a stoichiometric amount of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in a dilute nitric acid solution (e.g., 1 M) with continuous stirring until the salt is fully dissolved.[15]
-
Preparation of Carbonate Solution: In a separate vessel, prepare an aqueous solution of sodium carbonate (Na₂CO₃) (e.g., 0.2 M).[15]
-
Precipitation: Heat the sodium carbonate solution to a specific temperature (e.g., 55-60 °C).[15][19] Add the bismuth nitrate solution dropwise to the heated carbonate solution under vigorous and constant stirring. A white precipitate of bismuth subcarbonate will form immediately.[15]
-
Aging: Continue stirring the suspension for a defined period (e.g., 30-60 minutes) at the reaction temperature to allow the precipitate to age and crystallize.[15]
-
Washing: Collect the precipitate by filtration or centrifugation. Wash the product multiple times with deionized water to remove any unreacted ions (e.g., nitrates, sodium). Subsequently, wash with ethanol to facilitate drying.[15]
-
Drying: Dry the final product in an oven at a controlled temperature, typically between 60 °C and 80 °C, overnight or until a constant weight is achieved.[8][15][19] Avoid excessively high temperatures to prevent decomposition.[8]
Protocol 4.1.2: Hydrothermal Synthesis
This method can produce well-defined nanostructures, such as nanowires.
-
Precursor Mixture: Suspend β-Bi₂O₃ powder in an aqueous solution containing sodium chloride (NaCl) and sodium carbonate (Na₂CO₃).[15]
-
pH Adjustment: Adjust the pH of the solution to an acidic value (e.g., pH 3.0) using hydrochloric acid (HCl).[15]
-
Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave.[15] Seal the autoclave and heat it to a specified temperature (e.g., 160 °C) for several hours (e.g., 6 hours) while stirring.[15]
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.[15]
-
Washing: Collect the resulting solid product by filtration. Wash it thoroughly with deionized water and ethanol several times to remove residual reactants.[15]
-
Drying: Dry the product in an oven at 60 °C overnight.[15]
Characterization Techniques
The structural, morphological, and compositional properties of synthesized bismuth subcarbonate are typically confirmed using a suite of analytical techniques.
Protocol 4.2.1: X-ray Diffraction (XRD)
XRD is used to identify the crystalline phase and structure of the material.
-
Sample Preparation: Finely grind the bismuth subcarbonate powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Data Acquisition: Mount the powder on a sample holder. Run the analysis using a diffractometer with Cu-Kα radiation (λ = 0.1548 nm).[15] Collect the diffraction pattern over a 2θ range, for instance, from 10° to 70°, with a defined step size.[15]
-
Data Analysis: Compare the resulting diffraction peaks with standard patterns from a crystallographic database (e.g., JCPDS No. 41-1488 for tetragonal (BiO)₂CO₃) to confirm the phase purity.[20]
Protocol 4.2.2: Scanning Electron Microscopy (SEM)
SEM is employed to observe the surface morphology and microstructure of the particles.
-
Sample Mounting: Mount a small amount of the bismuth subcarbonate powder onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: If the sample is not sufficiently conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: Introduce the sample into the SEM chamber. Acquire images at various magnifications to visualize the particle shape, size distribution, and surface texture.[19]
Protocol 4.2.3: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present in the sample, particularly the carbonate anion.
-
Sample Preparation: Mix a small amount of the bismuth subcarbonate powder with potassium bromide (KBr) and press the mixture into a transparent pellet. Alternatively, perform the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands. For (BiO)₂CO₃, expect strong peaks corresponding to the vibrations of the carbonate group (CO₃²⁻) and Bi-O bonds.[19][21]
Protocol 4.2.4: Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition behavior of the compound.
-
Sample Preparation: Place a precisely weighed amount of the bismuth subcarbonate powder into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 700 °C).[22]
-
Data Interpretation: Analyze the resulting curve of weight loss versus temperature to determine the decomposition temperatures and stoichiometry of the thermal degradation process.[15]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of bismuth subcarbonate.
Thermal Properties
Bismuth subcarbonate is thermally unstable and decomposes upon heating. Thermogravimetric analysis shows that the decomposition process typically begins at temperatures between 300 °C and 400 °C.[15][16][17] The decomposition proceeds in stages, ultimately yielding bismuth trioxide (Bi₂O₃) and releasing carbon dioxide and water if it is a hydrated form.[8] The exact decomposition temperatures and kinetics can be influenced by factors such as the material's morphology, crystallinity, and the presence of impurities or dopants.[15][16]
Table 2: Thermal Decomposition Data for Bismuth Subcarbonate
| Material Form | Decomposition Temperature Range (°C) | Final Product | Activation Energy (kJ/mol) | Reference |
| Nanoplates | 300–500 | α-Bi₂O₃ | 160–170 | [16] |
| Nanowires (Surface Defects) | 230–325 (First Stage) | Bi₄O₅CO₃ + H₂O | 118–223 | [15][16][22] |
| Nanowires (Core) | >325 (Second Stage) | α-Bi₂O₃ | 230–270 | [16][22] |
Mechanism of Action in Drug Development
In pharmaceutical applications, bismuth subcarbonate is primarily used to treat gastrointestinal disorders.[2][6] Its therapeutic effects are attributed to a multi-faceted mechanism of action that is largely localized to the gastrointestinal tract, as the compound is minimally absorbed into systemic circulation.[23]
-
Antacid Activity : When ingested, bismuth subcarbonate reacts with and neutralizes excess hydrochloric acid in the stomach.[2][5] This provides relief from symptoms of indigestion and heartburn.
-
Protective Barrier Formation : The reaction with gastric acid forms insoluble bismuth compounds, such as bismuth oxychloride.[5] These compounds precipitate on the mucosal surface, forming a protective coating over inflamed tissues and ulcer craters.[2][23][24] This barrier shields the underlying tissue from further damage by acid and pepsin, thereby promoting healing.[2][23]
-
Antimicrobial Effects : Bismuth subcarbonate exhibits direct antimicrobial activity, most notably against Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers.[2][5] The bismuth ions are believed to interfere with bacterial adhesion to the gastric mucosa, disrupt the bacterial cell wall, and inhibit critical bacterial enzyme systems, leading to a bactericidal effect.[2][5]
-
Astringent and Absorbent Properties : The compound has mild astringent properties, helping to reduce inflammation and fluid secretion in the gut, which is beneficial in treating diarrhea.[2][5][8]
Signaling Pathway and Mechanism Visualization
The diagram below illustrates the key mechanisms of bismuth subcarbonate within the gastrointestinal tract.
Conclusion
Bismuth subcarbonate is a well-characterized inorganic compound with robust applications, particularly in pharmacology. Its fundamental properties—insolubility in water, reactivity with acid, and thermal decomposition to bismuth oxide—are central to its utility. For drug development professionals, its multifaceted mechanism of action, combining acid neutralization, mucosal protection, and antimicrobial activity, makes it a valuable agent for treating common gastrointestinal ailments. The ability to synthesize bismuth subcarbonate with controlled morphologies opens avenues for enhancing its therapeutic efficacy and exploring novel applications in materials science and catalysis. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe application in research and clinical settings.
References
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